N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine
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Overview
Description
N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with two fluorine atoms at positions 6 and 8, and an amine group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the coupling of the 3,4-dimethoxyphenyl group to the quinoline core through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at positions 3 and 4.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Known for its corrosion inhibition properties.
3,4-Dimethoxyphenylpropionic acid: A phenylpropanoic acid derivative with potential pharmacological activities.
Uniqueness
N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C17H14F2N2O2 |
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Molecular Weight |
316.30 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine |
InChI |
InChI=1S/C17H14F2N2O2/c1-22-15-4-3-11(9-16(15)23-2)21-14-5-6-20-17-12(14)7-10(18)8-13(17)19/h3-9H,1-2H3,(H,20,21) |
InChI Key |
YTPLABRHDHBIMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F)OC |
Origin of Product |
United States |
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